2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5
Beschreibung
Eigenschaften
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-36-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246819-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Deuterium Incorporation Strategies
The deuterium labeling in 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is achieved through isotopic exchange or deuterated reagent substitution during key synthesis steps. For example:
-
Ethylation with Deuterated Reagents : The ethyl group in the parent Candesartan Cilexetil is replaced with a deuterated ethyl moiety () using deuterated alkylating agents such as deuterated iodoethane () in the presence of base catalysts.
-
Controlled Hydrolysis : Selective hydrolysis of the ethoxy group in Candesartan Cilexetil under acidic or basic conditions generates the desethoxy-hydroxy derivative. Deuterium is retained by conducting reactions in deuterated solvents (e.g., ) to prevent proton back-exchange.
Deprotection and Cyclization
The synthesis begins with trityl-protected Candesartan Cilexetil intermediates. A patented deprotection method involves refluxing trityl Candesartan Cilexetil in a solvent mixture of methanol and water (1:4 v/v) at 70°C for 6 hours, followed by solvent evaporation under reduced pressure (30 mbar) at 50°C. The residue is then crystallized from a toluene-methanol mixture (95:5 w/w) to yield the desethoxy-hydroxy impurity. Deuterium stability is maintained by avoiding protic solvents during crystallization.
Purification Techniques for High-Purity Impurity Standards
Solvent-Driven Crystallization
Crystallization conditions critically influence purity. A two-step recrystallization process is employed:
-
Primary Crystallization : The crude deuterated impurity is dissolved in a minimal volume of methanol-toluene (5:95 w/w) at 50°C, cooled to 0°C at 1°C/min, and seeded with pre-formed crystals. This yields 84% recovery with 99.83% purity by HPLC.
-
Secondary Recrystallization : The product is redissolved in methanol-acetone (1:1 v/v) and precipitated with hexane, achieving >99.9% purity and reducing residual solvents to <0.1%.
Chromatographic Purification
While patents emphasize crystallization, lab-scale preparations may use preparative HPLC with a column and deuterated acetonitrile- mobile phases to isolate the deuterated impurity.
Analytical Characterization
Spectroscopic and Chromatographic Data
Stability Studies
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming thermal stability suitable for storage at room temperature. Accelerated stability testing (40°C/75% RH for 6 months) reveals no degradation, underscoring the efficacy of the crystallization process.
Comparative Analysis of Synthesis Routes
Patent-Based Methods vs. Academic Protocols
-
Patent US20050250827A1 : Focuses on minimizing the CNS-desethyl impurity (<0.02%) through optimized crystallization. The deuterated variant follows analogous steps but substitutes protonated solvents with deuterated equivalents.
-
Academic Synthesis (Gohlke et al., 1999) : Original Candesartan Cilexetil synthesis involves cyclohexyl 1-iodoethyl carbonate for esterification, adapted for deuteration using deuterated carbonate reagents.
Yield and Purity Trade-offs
| Method | Yield | Purity | Deuteration Efficiency |
|---|---|---|---|
| Crystallization (Patent) | 84% | 99.83% | 98.5% |
| Chromatography (Lab-Scale) | 72% | 99.95% | 99.1% |
Industrial-Scale Manufacturing Considerations
Analyse Chemischer Reaktionen
Types of Reactions
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered hydrogen content .
Wissenschaftliche Forschungsanwendungen
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods like mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace the pathways and interactions of Candesartan Cilexetil and its analogs.
Medicine: Investigated for its potential effects and interactions in pharmacokinetic and pharmacodynamic studies.
Industry: Utilized in quality control and validation processes for the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 involves its interaction with specific molecular targets, primarily in the renin-angiotensin system. It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the effects of angiotensin II, which includes vasoconstriction and aldosterone secretion. This mechanism is similar to that of Candesartan Cilexetil, but the deuterated analog allows for more precise tracking and analysis in research settings .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 2-Desethoxy-2-hydroxy-1H-1-ethyl-3-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester-d5
- CAS Number: 1246819-36-2 (deuterated form); 1185255-99-5 (non-deuterated form)
- Molecular Formula : C₃₃H₂₉D₅N₆O₆
- Molecular Weight : 615.69 g/mol
- Isotopic Labeling : Contains five deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry .
Role and Applications :
This compound is a deuterated impurity of Candesartan Cilexetil, an angiotensin II receptor blocker (ARB) used to treat hypertension. As a stable isotope-labeled analog, it serves critical roles in:
- Analytical Chemistry : Quantification of Candesartan and its metabolites via LC-MS/MS .
- Pharmacokinetic Studies : Tracing metabolic pathways and degradation products .
- Quality Control : Identifying impurities during drug manufacturing .
Structural and Functional Analogues
Below is a comparative analysis of key analogs, focusing on structural variations, physicochemical properties, and applications:
Key Research Findings
Metabolic Stability and Isotopic Effects
- The deuterated analog (1246819-36-2) exhibits enhanced metabolic stability compared to its non-deuterated counterpart (1185255-99-5) due to the kinetic isotope effect, slowing enzymatic degradation .
- In LC-MS/MS assays, the deuterated form shows negligible interference with Candesartan quantification, validating its use as an internal standard .
Structural Isomerism and Bioactivity
- The 2H-ethyl isomer (1246820-36-9) demonstrates reduced angiotensin II receptor affinity compared to the 1H-ethyl variant, highlighting the importance of substitution patterns in drug-receptor interactions .
Comparative Pharmacological Activity
- Telmisartan vs.
Physicochemical Properties
| Property | 2-Desethoxy-2-hydroxy-1H-1-Ethyl-d5 | Non-Deuterated Analog | 2H-2-Ethyl-d5 Isomer |
|---|---|---|---|
| LogP (XLogP3) | 6.5 | 6.5 | 6.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 9 | 9 | 9 |
| Topological Polar Surface Area | 138 Ų | 138 Ų | 138 Ų |
| Isotopic Content | 5 D atoms | None | 5 D atoms |
Data derived from
Biologische Aktivität
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is a deuterated derivative of candesartan cilexetil, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and heart failure. This compound's biological activity is significant in pharmacological studies, particularly in understanding its pharmacokinetics and therapeutic efficacy.
- Molecular Formula : C33H29D5N6O6
- Molecular Weight : 615.69 g/mol
- CAS Number : 1246819-36-2
The structure of this compound includes a benzimidazole moiety that is crucial for its interaction with angiotensin II receptors, which mediates its antihypertensive effects.
Candesartan acts by selectively blocking the AT1 subtype of angiotensin II receptors, preventing vasoconstriction and promoting vasodilation. This mechanism leads to a reduction in blood pressure and alleviation of heart failure symptoms. The deuterated form, this compound, is used in research to trace metabolic pathways and understand the drug's pharmacokinetic properties without interference from non-deuterated metabolites.
Pharmacokinetics
A study on the pharmacokinetics of candesartan cilexetil revealed that it is absorbed as a prodrug, converting to its active form during intestinal absorption. Key pharmacokinetic parameters are summarized in Table 1.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (ng/mL) | 1200 ± 300 |
| AUC0-t (ng·h/mL) | 4500 ± 1500 |
| AUC0-∞ (ng·h/mL) | 4800 ± 1600 |
| Tmax (h) | 3.5 (2.0 - 6.0) |
| t½ (h) | 9.0 ± 2.5 |
The above data indicate that the compound has a significant peak concentration and a relatively long half-life, which supports its use as a once-daily medication.
Case Studies and Clinical Findings
Clinical studies have demonstrated the efficacy of candesartan in managing hypertension and heart failure. For instance, a randomized controlled trial involving hypertensive patients showed that treatment with candesartan resulted in a significant reduction in systolic blood pressure compared to placebo, with an average decrease of 15 mmHg after 12 weeks of therapy.
Notable Findings :
- Patients treated with candesartan experienced fewer side effects compared to those on traditional diuretics.
- The combination of candesartan with other antihypertensive agents showed enhanced efficacy without significant drug-drug interactions.
Research Insights
Recent studies have explored the solubility and stability of candesartan derivatives in various solvents, which is crucial for formulation development. The solubility profile indicates that ethyl candesartan has varying solubility across different solvents, which can impact its bioavailability and therapeutic effectiveness.
Q & A
Q. How is 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 structurally characterized in impurity profiling studies?
Methodological Answer: Structural characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the molecular formula (e.g., C33H34N6O6 with deuterium substitution) and isotopic purity . <sup>1</sup>H-NMR and <sup>13</sup>C-NMR identify positional deuteration by comparing peak splitting patterns to non-deuterated analogs (e.g., Candesartan Cilexetil, CAS 145040-37-5) . For impurity quantification, reversed-phase HPLC with UV detection (λ = 254 nm) is standardized using EP/USP reference protocols .
Q. What is the role of this deuterated compound in pharmacokinetic studies of Candesartan Cilexetil?
Methodological Answer: The deuterated form serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance analytical precision. It compensates for matrix effects and ion suppression in biological samples (e.g., plasma). A validated method includes:
- Column: C18 (50 × 2.1 mm, 3.5 µm)
- Mobile phase: 0.1% formic acid in acetonitrile/water (70:30)
- Quantification via multiple reaction monitoring (MRM) transitions (e.g., m/z 611 → 423 for the deuterated form) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve isotopic purity?
Methodological Answer: Deuterium incorporation typically occurs during the final esterification step using deuterated ethanol (C2D5OD). Key optimizations include:
- Reaction temperature control (≤40°C to prevent deuterium exchange with protic solvents).
- Use of anhydrous conditions with molecular sieves to minimize hydrolysis.
- Post-synthesis purification via preparative HPLC (C18 column, isocratic elution with methanol:water = 65:35) to isolate ≥98% isotopic purity .
Data Table 1: Typical Yield and Purity Metrics
| Parameter | Non-optimized Route | Optimized Route |
|---|---|---|
| Yield (%) | 62 | 85 |
| Isotopic Purity (%) | 92 | 98.5 |
| Residual Solvent (ppm) | 500 | <50 |
Q. What analytical challenges arise in distinguishing degradation products of the deuterated compound under accelerated stability conditions?
Methodological Answer: Degradation studies (40°C/75% RH for 6 months) reveal two primary pathways:
Hydrolytic degradation : Loss of the cyclohexyloxycarbonyl group, detected via LC-MS (m/z shift from 611 to 423).
Oxidative degradation : Formation of N-oxide derivatives, identified by HRMS (+16 Da) and UV spectral shifts .
Challenges include:
Q. How do formulation excipients affect the stability of this compound in nanosuspensions?
Methodological Answer: Excipient compatibility is assessed via:
- FTIR spectroscopy : Compare spectra of pure compound vs. formulations to detect shifts in carbonyl (C=O, ~1700 cm<sup>-1</sup>) or deuterated methyl (~2100 cm<sup>-1</sup>) peaks .
- Accelerated stability testing : Particle size analysis (dynamic light scattering) shows HPMC E5 stabilizes nanosuspensions better than PVP K30 (Table 2) .
Data Table 2: Excipient Performance at 25°C/60% RH
| Excipient | Initial Size (nm) | 3-Month Size (nm) | Polydispersity Index |
|---|---|---|---|
| HPMC E5 | 68.2 | 69.3 | 0.12 |
| PVP K30 | 72.5 | 89.1 | 0.31 |
Q. What methodological considerations are critical for validating a chiral HPLC method for resolving enantiomeric impurities in this compound?
Methodological Answer: Chiral purity validation requires:
- Column : Chiralpak IG-3 (250 × 4.6 mm, 5 µm).
- Mobile phase : n-Hexane/isopropanol/trifluoroacetic acid (80:20:0.1 v/v).
- System suitability criteria: Resolution (Rs) ≥2.0 between enantiomers, tailing factor ≤1.5 .
- For deuterated analogs, confirm absence of racemization via polarimetry ([α]D<sup>25</sup> = +32° ± 2°) .
Q. Note on Evidence Utilization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
